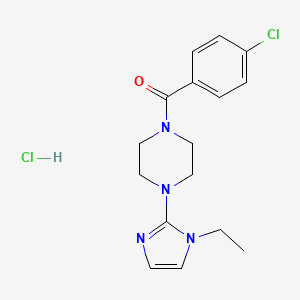

(4-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

The compound "(4-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride" is a piperazine derivative with a 4-chlorophenyl group and a 1-ethylimidazole substituent. Its structure features a methanone bridge linking the aromatic and piperazine-imidazole moieties, while the hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. Piperazine derivatives are widely explored for their CNS activity due to their ability to interact with neurotransmitter receptors (e.g., serotonin, dopamine) . The imidazole ring may further modulate binding affinity and selectivity, as seen in antifungal and antipsychotic agents .

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O.ClH/c1-2-19-8-7-18-16(19)21-11-9-20(10-12-21)15(22)13-3-5-14(17)6-4-13;/h3-8H,2,9-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEKOMFQRMQYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

The piperazine moiety can be introduced through nucleophilic substitution reactions, where the imidazole derivative reacts with a suitable piperazine compound

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The piperazine moiety can enhance the compound’s binding affinity and selectivity, while the chlorophenyl group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with three structurally related molecules from literature:

*Estimated formula for hydrochloride salt; †Predicted using fragment-based methods.

Functional Implications

- Piperazine vs. Piperazine derivatives are known to cross the blood-brain barrier, supporting CNS-targeted applications .

- Imidazole Substitutents : The 1-ethylimidazole group in the target compound may confer higher metabolic stability than the nitroimidazole in ’s compound, which is prone to reduction reactions .

Pharmacological Potential

- Receptor Affinity : The combination of piperazine and imidazole moieties suggests affinity for serotonin (5-HT) and dopamine receptors, analogous to antipsychotics like aripiprazole .

- Antimicrobial Activity: While less potent than ’s chloroethanone derivative (MIC ~5 µg/mL against C. albicans), the target compound’s imidazole group may still inhibit fungal cytochrome P450 enzymes .

Biological Activity

The compound (4-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule exhibiting significant potential in pharmacology, particularly in the fields of neuroscience and medicinal chemistry. Its structural components—a piperazine ring, an imidazole moiety, and a chlorophenyl group—suggest interactions with various biological targets, potentially influencing neurotransmitter systems and other cellular pathways.

Structural Overview

The molecular formula for this compound is C₁₅H₁₈ClN₃O·HCl, with a molecular weight of 355.3 g/mol. The presence of functional groups such as the methanone and the piperazine ring enhances its reactivity and solubility in biological assays.

| Property | Value |

|---|---|

| Common Name | (4-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride |

| CAS Number | 1327201-40-0 |

| Molecular Weight | 355.3 g/mol |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the central nervous system (CNS). The imidazole ring may facilitate coordination with metal ions in enzymes, while the piperazine moiety can influence receptor binding dynamics. This dual interaction may modulate neurotransmitter release, which could lead to anxiolytic or antidepressant effects.

Pharmacological Potential

Preliminary studies indicate that this compound exhibits significant biological activity, including:

- Anxiolytic Effects : Computational predictions suggest that due to its structural similarity to known psychoactive compounds, it may possess anxiolytic properties.

- Antidepressant Properties : Its interaction with neurotransmitter systems could also indicate potential antidepressant effects, although further empirical studies are necessary to confirm these claims.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into potential therapeutic applications:

- Antifungal Activity : Research on related pyrazole derivatives has shown promising antifungal activity against various pathogenic fungi . This suggests that (4-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride could be evaluated for similar properties.

- Antitumor Activity : Compounds with similar structural motifs have been investigated for their antitumor effects. For instance, derivatives containing pyrazole scaffolds demonstrated significant activity against Mycobacterium tuberculosis, indicating a potential for developing new antitubercular agents .

- Neuropharmacological Studies : A study highlighted that compounds with imidazole and piperazine rings could effectively modulate neurochemical pathways related to mood regulation. This reinforces the hypothesis regarding the anxiolytic and antidepressant potential of our target compound .

Comparative Analysis

To better understand the unique properties of (4-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, a comparison with similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-chlorophenyl)methanone | Similar piperazine and imidazole structure | Potential anxiolytic effects | Chlorine substitution alters receptor binding |

| (4-(1-propyl-1H-imidazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone | Propyl group instead of ethyl | May exhibit different pharmacodynamics | Propyl chain affects lipophilicity |

| (4-(1-benzyl-1H-imidazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone | Benzyl substituent on imidazole | Enhanced binding to certain receptors | Benzyl group increases steric hindrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.